molecular formula C4H6ClN3O2S B3013247 3-chloro-5-(methylsulfonylmethyl)-1H-1,2,4-triazole CAS No. 1343395-09-4

3-chloro-5-(methylsulfonylmethyl)-1H-1,2,4-triazole

Cat. No.: B3013247
CAS No.: 1343395-09-4
M. Wt: 195.62
InChI Key: MEYWNWACJDJMFO-UHFFFAOYSA-N
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Description

3-chloro-5-(methylsulfonylmethyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C4H6ClN3O2S and its molecular weight is 195.62. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

The derivatives of 1,2,4-triazole, similar to 3-chloro-5-(methylsulfonylmethyl)-1H-1,2,4-triazole, have been extensively studied for their corrosion inhibition properties. Specifically, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (a structurally related compound) demonstrated high efficiency in preventing corrosion of mild steel in acidic environments. This derivative showed remarkable inhibition efficiencies, up to 99% in 1 M hydrochloric acid and 80% in 0.5 M sulfuric acid, suggesting its potential as a highly effective corrosion inhibitor. The mechanism of action is attributed to the adsorption of the triazole derivative on the metal surface, following Langmuir's adsorption isotherm model (Lagrenée et al., 2002).

Anticancer Activity

In the field of medicinal chemistry, 1,2,3-Triazole derivatives containing the sulfonyl group have demonstrated significant biological importance, including anticancer activity. A study describes the synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole, showing moderate activity against various cancer cell lines, such as renal, central nervous system, colon, and breast cancer cells. This highlights the potential of sulfonyl-containing 1,2,3-triazole derivatives in anticancer drug development (Salinas-Torres et al., 2022).

Antibacterial and Surface Activity

The synthesis of 1,2,4-triazole derivatives has proven effective for producing compounds with notable antibacterial properties and surface activity. This research underlines the versatility of triazole derivatives in creating biologically active compounds that could serve as new agents in antimicrobial treatments and applications requiring surface-active properties (El-Sayed, 2006).

Pharmacological Studies

Sulphur containing 1,2,4-triazole derivatives have been synthesized and evaluated for their pharmacological activities, showcasing their potential in antimicrobial applications. These compounds have demonstrated good antibacterial and antifungal activities, indicating their relevance in developing new antimicrobial agents. Virtual screening suggests that these compounds exhibit favorable drug-like characteristics, further supporting their potential in pharmaceutical applications (Rao et al., 2014).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to its biochemical interaction that allows it to have a specific drug effect. This could involve binding to a specific protein or enzyme, inhibiting a pathway, etc .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound. Material Safety Data Sheets (MSDS) are a good source of this information .

Properties

IUPAC Name

3-chloro-5-(methylsulfonylmethyl)-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3O2S/c1-11(9,10)2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYWNWACJDJMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=NC(=NN1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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